adamantanyl-N-(2-phenylethyl)carboxamide adamantanyl-N-(2-phenylethyl)carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10133428
InChI: InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21)
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol

adamantanyl-N-(2-phenylethyl)carboxamide

CAS No.:

Cat. No.: VC10133428

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

adamantanyl-N-(2-phenylethyl)carboxamide -

Specification

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
IUPAC Name N-(2-phenylethyl)adamantane-1-carboxamide
Standard InChI InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21)
Standard InChI Key MIMGGDFBUATHFE-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

Adamantanyl-N-(2-phenylethyl)carboxamide features a bicyclic adamantane core (C10H15\text{C}_{10}\text{H}_{15}) covalently linked to a 2-phenylethylamine group via a carboxamide bridge. The adamantane component contributes to the molecule’s rigidity and hydrophobic character, while the phenylethyl moiety introduces aromaticity and potential interactions with biological targets . The IUPAC name for the compound is N-(2-phenylethyl)adamantane-1-carboxamide, and its canonical SMILES representation is C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4\text{C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4}.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H25NO\text{C}_{19}\text{H}_{25}\text{NO}
Molecular Weight283.4 g/mol
IUPAC NameN-(2-phenylethyl)adamantane-1-carboxamide
Standard InChIInChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21)
Standard InChIKeyMIMGGDFBUATHFE-UHFFFAOYSA-N

Spectroscopic Characterization

The compound’s structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. 1H^1\text{H}-NMR spectra reveal distinct signals for the adamantane protons (δ 1.5–2.2 ppm) and the aromatic protons of the phenylethyl group (δ 7.2–7.4 ppm). The carboxamide NH proton resonates near δ 6.5 ppm, while the methylene groups of the phenylethyl chain appear as multiplets between δ 2.8–3.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.4, consistent with the molecular formula.

Synthesis and Optimization

Conventional Coupling Methods

The primary synthesis route involves coupling adamantane-1-carboxylic acid with 2-phenylethylamine using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dichloromethane or dimethylformamide (DMF) under inert conditions, yielding the carboxamide product after purification via column chromatography.

Table 2: Comparative Synthesis Routes

ParameterConventional CouplingCatalytic Method
ReagentsEDC/DCC, 2-phenylethylamineBoric acid, o-xylene
SolventDCM/DMFo-Xylene
Reaction Time12–24 hours18 hours
Yield70–85%Up to 93% (aniline derivatives)
PurificationColumn chromatographyFiltration, crystallization

Future Directions

Further research should prioritize:

  • In vivo toxicity profiling to assess safety margins.

  • Target identification via receptor-binding assays.

  • Structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.

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